5-Chloro-3-(2,5-dichlorophenyl)benzoic acid
Overview
Description
5-Chloro-3-(2,5-dichlorophenyl)benzoic acid is a chemical compound with the CAS Number 748801-92-5 . It has a molecular weight of 301.56 . The IUPAC name for this compound is 2’,5,5’-trichloro [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H7Cl3O2 . The InChI code for this compound is 1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H, (H,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.56 .Scientific Research Applications
Polymorphism and Co-crystal Salt Formation
5-Chloro-3-(2,5-dichlorophenyl)benzoic acid shows relevance in the study of polymorphism and co-crystal salt formation. Zhoujin et al. (2022) explored the polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid, an analog of this compound, to investigate the effect of double Cl-CH3 exchange, highlighting its potential in non-steroidal anti-inflammatory drug development (Zhoujin et al., 2022).
Plant Growth Regulation
Studies have investigated the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to this compound, in plant growth regulation. Pybus et al. (1959) found that specific substitution patterns in these compounds significantly affected their growth-promoting activity, providing insights into agricultural applications (Pybus et al., 1959).
Antimicrobial Properties
Compounds derived from benzoic acid analogs, such as this compound, have been studied for their antimicrobial properties. Limban et al. (2008) reported on the antimicrobial activities of thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid against various bacterial strains, demonstrating their potential in treating multidrug-resistant infections (Limban et al., 2008).
Environmental Depollution
Research has also been conducted on the depollution process involving compounds like this compound. Matthews (1990) examined the purification of water using titanium dioxide suspensions to remove various pollutants, including chlorophenols and benzoic acids, under UV light, indicating potential environmental applications (Matthews, 1990).
Fluorescence Sensing of Biological Zn(II)
In the field of biological sensing, derivatives of benzoic acids have been utilized. Nolan et al. (2005) developed fluorescein-based dyes, including compounds structurally related to this compound, for detecting and distinguishing Zn(II) in biological samples (Nolan et al., 2005).
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various proteins and enzymes, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives have been shown to influence various biochemical pathways, but the effects of this specific compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other compounds, and specific conditions within the body
Properties
IUPAC Name |
3-chloro-5-(2,5-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEFQNSGEQMJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691239 | |
Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748801-92-5 | |
Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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